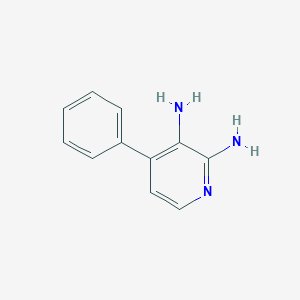

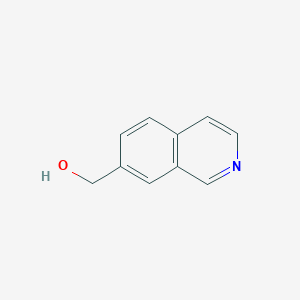

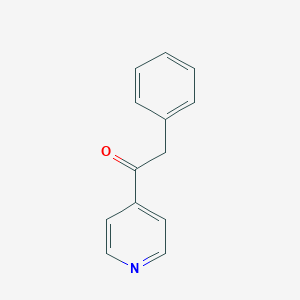

2-Phenyl-1-(pyridin-4-yl)ethan-1-one

Overview

Description

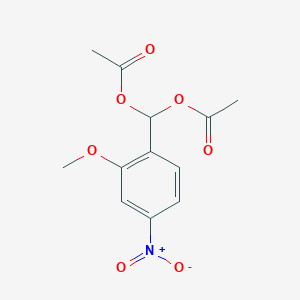

2-Phenyl-1-(pyridin-4-yl)ethan-1-one, also known as PPE, is a chemical compound that belongs to the class of aryl ketones. This compound has been the subject of scientific research due to its potential applications in various fields such as medicine, pharmacology, and organic chemistry.

Scientific Research Applications

Chemical Properties

2-Phenyl-1-(pyridin-4-yl)ethanone is a chemical compound with the CAS Number: 1017-24-9 and a molecular weight of 197.24 . It is typically stored in a sealed, dry environment at 2-8°C .

Oxidation Reactions

This compound has been used in the synthesis of pyridin-2-yl-methanones from pyridin-2-yl-methanes through a direct Csp3-H oxidation approach with water under mild conditions . This process is catalyzed by copper and is an efficient method for the synthesis of aromatic ketones .

Luminescent Metal–Organic Frameworks

2-Phenyl-1-(pyridin-4-yl)ethanone has been used in the creation of a highly luminescent entangled metal–organic framework . This framework exhibits strong blue-green emission with an excellent fluorescence quantum yield of 99% .

Anticancer Activity

A series of 3’- (4- (benzyloxy)phenyl)-1’-phenyl-5- (pyridin-4-yl)-3,4-dihydro-1’H,2H-3,4’-bipyrazole derivatives, which include 2-Phenyl-1-(pyridin-4-yl)ethanone, have been synthesized and evaluated for their EGFR kinase inhibitory and antiproliferative activities against human cancer cell lines . These include MCF-7 (breast cancer), A549 (non-small lung tumor), HCT-116 (colon cancer), and SiHa (cancerous tissues of the cervix uteri) .

Analgesic Activities

Some novel pyrimidine derivatives, which include 2-Phenyl-1-(pyridin-4-yl)ethanone, have been synthesized and tested for their analgesic activities . Some of these compounds have shown highly potent analgesic activities .

Pesticide Detection

The luminescent metal–organic framework based on 2-Phenyl-1-(pyridin-4-yl)ethanone provides a facile and reversible method to sensitively and quantitatively detect trace pesticide of 2,6-dichloro-4-nitroaniline .

properties

IUPAC Name |

2-phenyl-1-pyridin-4-ylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO/c15-13(12-6-8-14-9-7-12)10-11-4-2-1-3-5-11/h1-9H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZKXYKRLZRYFMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)C2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70906505 | |

| Record name | 2-Phenyl-1-(pyridin-4-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70906505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1017-24-9 | |

| Record name | 2-Phenyl-1-(pyridin-4-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70906505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.